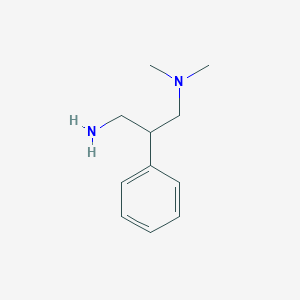
(3-Amino-2-phenylpropyl)dimethylamine
Descripción general
Descripción
“(3-Amino-2-phenylpropyl)dimethylamine” is a synthetic compound . It is also known as Benzfetamine or N-aminoethylbenzene. The IUPAC name of this compound is N1,N1-dimethyl-2-phenylpropane-1,3-diamine dihydrochloride . The CAS Number is 2375268-09-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18N2 . Its molecular weight is 178.27 g/mol . The InChI code is 1S/C11H18N2.2ClH/c1-13(2)9-11(8-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H .Chemical Reactions Analysis
Amines like “this compound” can undergo various chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organometallic Chemistry
(Fischer & Kalder, 1977) explored the addition of dimethylamine to certain organometallic compounds, revealing interesting reactions at different temperatures. This study contributes to the understanding of organometallic chemistry and the behavior of amines in such environments.
Formation of Heterocyclic Organoboron-Nitrogen Derivatives
The work by (Bielawski & Niedenzu, 1980) demonstrates the reaction of bis(dimethylamino)phenylborane with various compounds, resulting in the formation of heterocyclic organoboron-nitrogen derivatives. This process is crucial for developing new organic compounds with potential applications in various fields.
Enantioselective Reduction in Drug Synthesis
(Zhang et al., 2015) described the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, an important process in synthesizing antidepressants. This study highlights the role of dimethylamine derivatives in pharmaceutical synthesis.
Photophysics and Molecular Logic Switches
The research by (Uchacz et al., 2016) on 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including N,N-dimethyl derivatives, delves into their photophysical properties and potential as molecular logic switches. This is significant for the development of advanced materials and molecular electronics.
Photogeneration of Hydrogen from Water
(Du, Knowles, & Eisenberg, 2008) studied a complex including dimethylglyoximate for visible light-driven hydrogen production. This research is crucial for sustainable energy solutions.
Tautomeric Behavior in Bioorganic Chemistry
(Erturk et al., 2016) investigated the tautomeric forms of a sulfonamide derivative, including dimethylamino phenyl groups, crucial in bioorganics and medicinal chemistry.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
N',N'-dimethyl-2-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSNGMQZDKJFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)


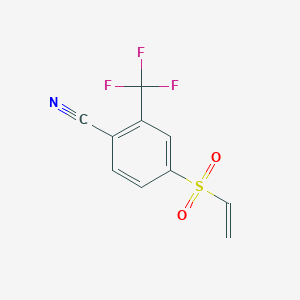
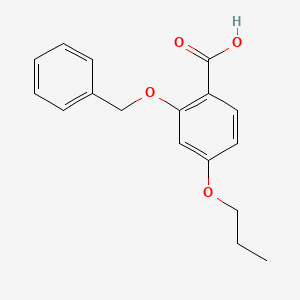
![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)



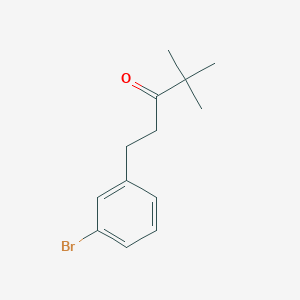

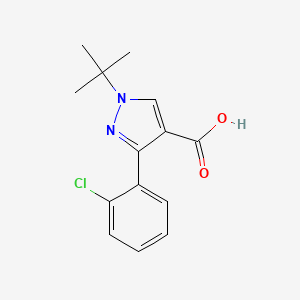
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)